({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
Overview
Description
({[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid is a useful research compound. Its molecular formula is C20H16ClN3O4 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0829337 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis and chemical characterization of related compounds involve complex chemical reactions aimed at exploring their potential biological and pharmacological activities. For example, compounds synthesized from similar chemical structures have been investigated for their antimicrobial properties. The synthesis process often involves multiple steps, including esterification, hydrazinolysis, and the formation of Schiff bases, leading to the creation of compounds with moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Such research underscores the importance of structural modifications and chemical reactions in enhancing the biological activities of these compounds.
Potential Biological Activities
Derivatives of pyridazinone, for instance, have been explored for their inhibitory effects on enzymes such as cyclo-oxygenase and 5-lipoxygenase, highlighting their potential as anti-inflammatory and analgesic agents. While these studies often focus on evaluating the pharmacological profiles of these compounds, they reveal the broad spectrum of potential therapeutic applications for chemically related compounds (Laufer, Tries, Augustin, & Dannhardt, 1994).
Research on Antimicrobial and Antioxidant Properties
Additionally, the synthesis of new compounds from this chemical class has been associated with investigations into their antimicrobial activities. For instance, the creation of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities demonstrate the ongoing interest in developing new therapeutic agents against resistant microbial strains. Such studies typically involve assessing the compounds' efficacy against a range of bacterial and fungal pathogens, providing insights into their potential use as antimicrobial agents (Patel & Shaikh, 2011).
Properties
IUPAC Name |
2-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c21-15-8-6-13(7-9-15)16-10-11-18(26)24(23-16)12-17(25)22-19(20(27)28)14-4-2-1-3-5-14/h1-11,19H,12H2,(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISCWZKSLHWPOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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